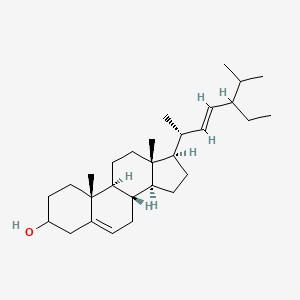

(22E,24xi)-Stigmasta-5,22-dien-3-ol

CAS No.: 72903-53-8

Cat. No.: VC16961187

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72903-53-8 |

|---|---|

| Molecular Formula | C29H48O |

| Molecular Weight | 412.7 g/mol |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

| Standard InChI Key | HCXVJBMSMIARIN-JBNNPUILSA-N |

| Isomeric SMILES | CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |

| Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

(22E,24xi)-Stigmasta-5,22-dien-3-ol (CAS 80735-61-1; alternative CAS 32345-19-0 for stereoisomeric forms) is a C29 sterol derivative with the molecular formula and a molecular weight of 412.69 g/mol . The "24xi" notation indicates unresolved stereochemistry at the C-24 position, distinguishing it from related phytosterols like stigmasterol (24S configuration). Key structural features include:

-

A 3β-hydroxyl group typical of membrane-modulating sterols .

-

A side chain with variable stereochemistry at C-20 and C-24, influencing molecular packing and biological interactions .

Table 1: Core Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3β,22E,24xi)-Stigmasta-5,22-dien-3-ol | |

| SMILES | CC/C=C/C(C)C1CCC2C1(CCC3C2=CCC4C3(C=CC(C4)O)C)C | |

| InChIKey | JZVFJDZBLUFKCA-IMSZWALWSA-N | |

| Exact Mass | 412.371 g/mol |

X-ray crystallography data remain unavailable, but NMR studies confirm the trans Δ22 configuration through coupling constants () . Comparative analysis with the cis (Z) isomer (isolated from Clerodendrum scandens) reveals distinct chemical shift differences at C-21 (δ 12.3 ppm vs. δ 14.1 ppm in -NMR) .

Physicochemical Properties

The compound exhibits moderate polarity () and low aqueous solubility (<0.1 mg/mL at 25°C), consistent with its hydrophobic sterol framework . Thermal stability assessments report a melting point of 170°C and decomposition above 300°C .

Table 2: Thermodynamic and Spectroscopic Data

FT-IR spectra show characteristic bands for the hydroxyl group (3390 cm⁻¹), conjugated dienes (1655 cm⁻¹), and steroidal skeletal vibrations (1450–1375 cm⁻¹) . Mass spectrometry fragments at m/z 394.3 ([M-H2O]+) and 255.2 (steroid nucleus cleavage) corroborate the molecular structure .

Natural Occurrence and Biosynthetic Pathways

This sterol is a minor constituent in select plant families, notably Fabaceae (Aeschynomene uniflora) and Verbenaceae (Clerodendrum scandens) . Biosynthetically, it derives from cycloartenol via:

-

C-24 alkylation with S-adenosylmethionine.

-

Δ5-desaturation by sterol desaturases.

Ecological studies suggest its production is upregulated under oxidative stress, potentially acting as a membrane stabilizer .

Isolation and Synthesis Strategies

Plant-Based Extraction

The aerial parts of A. uniflora yield 0.12% (w/w) via petroleum ether Soxhlet extraction, followed by silica gel chromatography (eluent: hexane/ethyl acetate 9:1) . Purity >95% is achievable through recrystallization from methanol .

Semi-Synthetic Routes

-

From stigmasterol: Bromination at C-22/23 followed by dehydrohalogenation introduces the Δ22 bond (65% yield) .

-

Microbial transformation: Mycobacterium spp. selectively dehydrogenate campesterol at C-22 (bioconversion efficiency: 28%) .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Bacillus subtilis | 62.5 | 125 |

Mechanistic studies indicate membrane disruption via hydroxyl group interaction with phospholipid headgroups .

Anti-Inflammatory Activity

In murine macrophages (LPS-induced):

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume